molecular formula C10H7Br2N B1442825 4-Bromo-2-(bromomethyl)quinoline CAS No. 89446-61-7

4-Bromo-2-(bromomethyl)quinoline

Cat. No.: B1442825
CAS No.: 89446-61-7
M. Wt: 300.98 g/mol
InChI Key: IQFQZZRNPCQDAS-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)quinoline is a brominated quinoline derivative that serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry research. Its structure features reactive bromine substituents that make it a valuable building block for constructing more complex molecules via cross-coupling and functionalization reactions. Quinolines are recognized as privileged structures in drug discovery due to their diverse biological activities. This compound is particularly valuable in early-stage research for developing novel therapeutic agents. A primary research application for this compound and its derivatives is in the development of antimicrobial agents. Quinoline-based molecules have been extensively studied as bacterial DNA gyrase inhibitors, a topoisomerase type II enzyme that is an outstanding microbial target for antibacterial development . These inhibitors can hinder bacterial growth by either blocking the gyrase ATPase activity or directly inhibiting the enzyme in a process known as "gyrase poisoning," which impacts cell physiology and division . Furthermore, brominated quinoline derivatives show significant promise in anticancer research. They have demonstrated potent antiproliferative activity against various cancer cell lines, including glioblastoma (C6), cervical cancer (HeLa), and adenocarcinoma (HT29) . The mechanism of action for these anticancer properties may involve the inhibition of critical enzymes like human topoisomerase I, which plays a vital role in DNA replication and repair . The reactive bromomethyl group on this quinoline scaffold provides a strategic site for further chemical modification, allowing researchers to create molecular hybrids. This approach involves linking the quinoline core to other pharmacophores, such as hydrazine moieties or piperidine rings, to enhance biological activity and selectivity against specific targets . This compound is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(bromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFQZZRNPCQDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40707763
Record name 4-Bromo-2-(bromomethyl)quinoline
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Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89446-61-7
Record name 4-Bromo-2-(bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40707763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(bromomethyl)quinoline
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Synthetic Methodologies for 4 Bromo 2 Bromomethyl Quinoline

Direct Bromination Approaches to Quinoline (B57606) Systems

Direct bromination of the quinoline ring system is a primary method for introducing bromine atoms. However, achieving the desired substitution pattern, as in 4-Bromo-2-(bromomethyl)quinoline, requires careful control over the reaction's regioselectivity. This involves navigating the inherent reactivity of the quinoline nucleus and selecting appropriate conditions and reagents to direct bromination to the C-4 position and the C-2 methyl group.

Regioselective Bromination Strategies for Quinoline Derivatives

The quinoline system consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. Electrophilic substitution, such as bromination, typically occurs on the more electron-rich benzene ring, favoring the C-5 and C-8 positions. youtube.comrsc.org For instance, the bromination of quinoline in the presence of concentrated sulfuric acid yields a mixture of 5-bromoquinoline (B189535) and 8-bromoquinoline. youtube.com

Achieving substitution at other positions, particularly the C-4 position, requires specific strategies that alter the innate reactivity of the quinoline core. The position of bromination is highly sensitive to the choice of brominating agent, the acidity of the medium, temperature, and the presence of pre-existing substituents on the ring. thieme-connect.com For example, while bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of 5,7-dibromo and 7-bromo derivatives researchgate.net, 8-methoxyquinoline (B1362559) furnishes 5-bromo-8-methoxyquinoline (B186703) as the sole product under similar conditions, demonstrating the strong directing effect of the substituent. researchgate.net

Modern methods have enabled more precise control. A metal-free protocol for the C-5 halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids, which provides the C-5 halogenated product exclusively in good to excellent yields. rsc.org Similarly, copper-promoted C-5 selective bromination of 8-aminoquinoline (B160924) amides has been achieved using alkyl bromides as the bromine source. beilstein-journals.org The synthesis of 4-bromoquinoline (B50189) itself can be accomplished by treating quinolin-4-ol with phosphorus tribromide. chemicalbook.com These examples underscore that while direct bromination at the C-4 position is not favored on the unsubstituted quinoline, strategic precursor choice and reaction design can achieve this outcome.

Bromination of Methyl Groups on the Quinoline Core

The synthesis of this compound necessitates the bromination of a methyl group at the C-2 position. This transformation is typically achieved through a free-radical halogenation mechanism. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light, is a classic method for the allylic and benzylic bromination of hydrocarbons. wikipedia.org Given the benzylic-like nature of the methyl group at the C-2 position of the quinoline ring, this method is highly applicable.

Studies on the bromination of 2-methylquinolin-4(1H)-ones have shown that the reaction's direction depends on other substituents. nuph.edu.ua For certain derivatives, bromination occurs selectively on the C-2 methyl group to form the corresponding 2-(bromomethyl)quinolone. nuph.edu.ua This indicates that direct bromination of the methyl group on a pre-formed quinoline ring is a feasible synthetic step.

Influence of Halogenating Reagents (e.g., N-Bromosuccinimide, Molecular Bromine) on Selectivity

The choice of halogenating agent is paramount in controlling the outcome of bromination reactions on quinoline systems. Molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are the most common reagents, each offering different selectivity profiles based on the reaction conditions.

Molecular Bromine (Br₂) is a powerful brominating agent that typically reacts via an electrophilic aromatic substitution mechanism. In strongly acidic media, it preferentially brominates the benzene ring of quinoline. researchgate.netresearchgate.net The number of bromine equivalents can be adjusted to produce mono- or poly-brominated products. researchgate.net For example, treating 8-hydroxyquinoline with 1.5 equivalents of bromine yields a mixture of mono- and di-bromo products, while 2.1 equivalents drive the reaction to the dibromo derivative. researchgate.net

N-Bromosuccinimide (NBS) is a more versatile reagent. It can act as a source for electrophilic bromine, especially in the presence of strong acids, or as a source of bromine radicals under free-radical conditions. thieme-connect.comwikipedia.org This dual reactivity allows for either ring or side-chain bromination. For ring bromination, NBS in concentrated sulfuric acid has been used for the regioselective synthesis of 5-bromoquinoline. thieme-connect.com In a one-pot reaction, NBS can function as both an electrophilic brominating agent and an oxidant to achieve bromination and dehydrogenation of tetrahydroquinolines to yield polybromoquinolines. nih.govrsc.orgrsc.org For side-chain bromination, NBS is the reagent of choice for Wohl-Ziegler type reactions to halogenate methyl groups on the quinoline core. wikipedia.orgnuph.edu.ua

The table below summarizes the impact of different reagents on the bromination of quinoline derivatives.

ReagentSubstrateConditionsProduct(s)Reference
Molecular Bromine (Br₂) ** 8-Hydroxyquinoline1.5 eq Br₂, CH₃CNMixture of 7-bromo- and 5,7-dibromo-8-hydroxyquinoline researchgate.net
Molecular Bromine (Br₂) **8-Methoxyquinoline1.1 eq Br₂, CHCl₃5-Bromo-8-methoxyquinoline researchgate.net
N-Bromosuccinimide (NBS) Quinolineconc. H₂SO₄, -20 °C to 60 °C5-Bromoquinoline thieme-connect.com
N-Bromosuccinimide (NBS) 3-Benzyl-2-methylquinolin-4(1H)-oneGlacial acetic acid or Chloroform (B151607)3-Benzyl-2-(bromomethyl)quinolin-4(1H)-one nuph.edu.ua
Trihaloisocyanuric acid 8-Substituted QuinolinesRoom TemperatureC5-Halogenated Quinoline rsc.org

Multi-Step Synthesis of this compound Analogues

An alternative to direct bromination on a pre-existing quinoline ring is a multi-step approach where the brominated quinoline core is constructed from acyclic or simpler cyclic precursors. This method can offer better control over the final substitution pattern.

Preparation from Substituted Acetoacetanilides and Related Precursors

A key multi-step synthesis for a structurally related compound, 4-bromomethylquinoline-2(H)-one, starts with acetoacetanilide (B1666496). google.comgoogle.com This process involves two main stages: the bromination of the starting material followed by a cyclization reaction.

In the first step, acetoacetanilide is dissolved in an organic solvent such as chloroform and treated with molecular bromine. google.comgoogle.com This reaction introduces a bromine atom onto the acetyl group, yielding acetoacetanilide bromide (α-bromoacetoacetanilide). google.com Careful control of the reaction temperature is necessary to ensure the desired product is formed efficiently. google.com

Ring-Closure and Cyclization Reactions in Brominated Quinoline Formation

The second stage of this synthesis is an intramolecular ring-closure reaction. The bromo-acetoacetanilide intermediate, when treated with a strong acid like concentrated sulfuric acid, undergoes cyclization to form the quinoline ring system. google.comgoogle.com This acid-catalyzed reaction is a variation of the Conrad-Limpach synthesis. The acetoacetanilide bromide is slowly added to cooled concentrated sulfuric acid, and the reaction proceeds to form the 4-bromomethylquinoline-2(H)-one product. google.comgoogle.com

This type of cyclization reaction is a cornerstone of quinoline synthesis. Other notable named reactions that form the quinoline core through ring-closure include:

Pfitzinger Reaction: The condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. nih.govnih.gov

Combes Quinoline Synthesis: The reaction of anilines with β-diketones catalyzed by acid.

Doebner-von Miller Reaction: A reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of a Lewis or Brønsted acid.

These methods highlight a general synthetic logic where functional groups, including bromine atoms or groups that can be converted to them, are installed on acyclic precursors before the final ring-closing step that constructs the heterocyclic quinoline scaffold. psu.edu For instance, modern cascade reactions, such as the TMSBr-promoted cyclization of ortho-propynol phenyl azides, can directly construct 4-bromo quinolines from specifically designed starting materials. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficient synthesis of this compound and its precursors often requires careful optimization of reaction conditions to maximize yield and minimize the formation of impurities. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and the molar ratio of reactants.

For instance, in the synthesis of 4-bromoquinoline from quinolin-4-ol, the use of phosphorus tribromide in dry N,N-dimethylformamide (DMF) under a nitrogen atmosphere has been reported to be effective. chemicalbook.com The reaction, stirred for 30 minutes, followed by quenching with ice and basification, can yield 4-bromoquinoline in high purity and a yield of 88%. chemicalbook.com

Similarly, the preparation of 4-bromomethyl-quinoline-2(H)-one, a related intermediate, involves a two-step process where optimization of each step is crucial for the final product's quality. google.com In the first step, the bromination of α-acetylacetanilide can be optimized by controlling the temperature of bromine addition (20-30 °C) and the subsequent bromination reaction (40-80 °C). google.com The use of methanol, ethanol, or isopropanol (B130326) as the alcohol for trituration at 40-60 °C also plays a role in achieving higher purity. google.com In the second step, the cyclization to form the quinolin-2(H)-one is influenced by the mass ratio of sulfuric acid to the acetyl bromide acetanilide (B955) and the temperature control during the addition (10-20 °C). google.com By optimizing these parameters, a total product yield of 70-76% with a purity of ≥99% can be achieved. google.com

A key challenge in these syntheses is the control of isomeric impurities. For example, in the synthesis of 4-bromomethyl-quinoline-2(H)-one, the formation of the 3-bromo isomer is a common side reaction. google.com Careful control of pH during workup and the choice of solvent for purification are critical to reduce the level of such impurities to as low as ≤0.2%. google.com

The following table summarizes the optimized conditions for the synthesis of a related compound, 4-bromo-6-methyl-2-(4-methoxyphenyl)quinoline, from o-propargyl phenyl azide.

ParameterValue
Reactant Ratio (o-propargyl phenyl azide:TMSBr)1:3
SolventNitromethane
Temperature60 °C
Reaction Time2 hours
Yield 69%

This data is based on the synthesis of a derivative and is presented for illustrative purposes of reaction optimization. google.com

Emerging Synthetic Routes to Polybrominated Quinoline Architectures

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient methods for constructing polybrominated quinoline frameworks. These methods often offer improved regioselectivity and functional group tolerance compared to traditional approaches.

Palladium-Catalyzed Annulation and Cyclization Reactions

Palladium-catalyzed reactions have become a cornerstone in the synthesis of heterocyclic compounds, including quinolines. nih.gov These methods are valued for their mild reaction conditions and high efficiency. nih.gov One emerging strategy involves the palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes using molecular oxygen as the oxidant. nih.govorganic-chemistry.org This approach allows for the construction of 2,3-disubstituted quinolines through a sequence of intermolecular amination of the alkyne, insertion of the olefin, and oxidative cleavage of a C-C bond. nih.gov Optimization of this reaction has shown that a catalyst system of PdCl2, PPh3, and Cu(TFA)2·xH2O in a MeCN/DMSO solvent mixture under an oxygen atmosphere at 80°C provides the best results. organic-chemistry.org

Another innovative palladium-catalyzed approach is the insertion of aryl isocyanides, which enables the direct synthesis of quinoline derivatives from simple starting materials. rsc.org This method features high chemoselectivity in activating C(sp2)–H bonds and integrates C(sp2)–H functionalization with a [4+1] cyclization in a single step. rsc.org Furthermore, palladium-catalyzed annulation of 2-alkynylbenzyl azides has been shown to selectively produce 4-bromoisoquinolines and 4-bromoisoquinolones under different conditions, highlighting the versatility of palladium catalysis in synthesizing brominated quinoline-related structures. researchgate.net

Magnesiation and Bromine/Magnesium Exchange Strategies for Regioselective Functionalization

Magnesiation and bromine/magnesium (Br/Mg) exchange reactions have emerged as powerful tools for the regioselective functionalization of quinolines, particularly for the synthesis of polyfunctionalized derivatives. acs.orgnih.gov These methods often utilize mixed lithium-magnesium complexes, such as i-PrMgCl·LiCl and TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), which exhibit high kinetic activity and regioselectivity. acs.org

A significant advantage of these strategies is the ability to perform multiple, selective functionalizations on a polybrominated quinoline scaffold. For example, starting with a tribromoquinoline, a sequential Br/Mg exchange can be performed to introduce different functional groups at specific positions with high yields. acs.org The regioselectivity of the Br/Mg exchange can be finely tuned by the choice of the magnesium reagent and the presence of additives like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA). nih.govresearchgate.netx-mol.com

The following table illustrates the regioselective functionalization of a dibromoquinoline using different magnesiation conditions.

ReagentAdditivePosition of FunctionalizationYield
sBu2Mg·2LiORNoneC(2)-
sBu2Mg·2LiORPMDTAC(5)72%

This data is based on the functionalization of a dibromopyridine, a related heterocyclic system, and demonstrates the principle of tunable regioselectivity. researchgate.net

These emerging magnesiation strategies provide a highly versatile and regiocontrolled route to complex polybrominated quinoline architectures that are otherwise difficult to access. acs.org

Mechanistic Investigations of 4 Bromo 2 Bromomethyl Quinoline Synthesis

Mechanisms of Electrophilic Bromination on Quinoline (B57606) Rings and Side Chains

Electrophilic Bromination of the Quinoline Ring:

The quinoline ring system is susceptible to electrophilic aromatic substitution (EAS). Due to the electron-withdrawing nature of the nitrogen atom, the pyridine (B92270) ring is deactivated towards electrophilic attack compared to the benzene (B151609) ring. Consequently, electrophilic substitution, such as bromination, preferentially occurs on the carbocyclic (benzene) ring, primarily at positions 5 and 8. This regioselectivity is governed by the stability of the resulting Wheland intermediate (also known as a sigma complex), a resonance-stabilized carbocation. Attack at the 5- or 8-position allows for the positive charge to be delocalized over the carbocyclic ring without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate compared to attack at other positions.

The mechanism for the electrophilic bromination of the quinoline ring, for instance with molecular bromine (Br₂) catalyzed by a Lewis acid like iron(III) bromide (FeBr₃), can be described as follows:

Generation of the electrophile: The Lewis acid catalyst polarizes the Br-Br bond, creating a more potent electrophile, often represented as Br⁺.

Nucleophilic attack: The π-electron system of the quinoline ring attacks the electrophilic bromine, forming a Wheland intermediate.

Deprotonation: A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the bromoquinoline product.

Side-Chain Bromination (Wohl-Ziegler Reaction):

The introduction of a bromine atom onto the methyl group at the 2-position is typically achieved through a free-radical chain reaction, most commonly the Wohl-Ziegler bromination. This reaction utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or UV light. The reaction proceeds via the following steps:

Initiation: The radical initiator decomposes to form free radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position (the methyl group attached to the quinoline ring) to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical is particularly stable due to the delocalization of the unpaired electron over the quinoline ring system. The newly formed benzylic radical then reacts with a molecule of NBS to yield the brominated product, 2-(bromomethyl)quinoline, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus continuing the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

The synthesis of 4-Bromo-2-(bromomethyl)quinoline would, therefore, likely involve the initial electrophilic bromination of 2-methylquinoline (B7769805) to form 4-bromo-2-methylquinoline, followed by the Wohl-Ziegler bromination of the methyl group.

Catalytic Effects on Reaction Pathways and Regioselectivity

Catalysts play a pivotal role in directing the reaction pathways and controlling the regioselectivity in the synthesis of this compound.

Lewis Acid Catalysis in Electrophilic Bromination:

As mentioned, Lewis acids like FeBr₃ are crucial for the electrophilic bromination of the quinoline ring. By coordinating with the bromine molecule, the Lewis acid increases its electrophilicity, facilitating the attack by the less nucleophilic quinoline ring. The choice and strength of the Lewis acid can influence the reaction rate and, in some cases, the regioselectivity, particularly when competing reaction sites are present. For instance, in highly activated quinoline systems, a milder Lewis acid might be sufficient, while deactivated systems may require a stronger catalyst.

Radical Initiators in Side-Chain Bromination:

In the Wohl-Ziegler bromination, the choice of radical initiator is critical. The initiator must be capable of generating radicals at a suitable temperature to sustain the chain reaction without promoting unwanted side reactions. AIBN is a common choice as it decomposes at a predictable rate upon heating. Alternatively, photochemical initiation using UV light provides a means to control the reaction at lower temperatures. The concentration of the initiator can also affect the reaction rate.

Influence of Substituents on Regioselectivity:

The existing substituents on the quinoline ring significantly influence the regioselectivity of further bromination. In the synthesis of this compound from 2-methylquinoline, the methyl group at the 2-position is an activating group that can influence the position of electrophilic attack on the ring. However, the directing effect of the nitrogen atom generally dominates, leading to substitution on the carbocyclic ring. Once a bromine atom is introduced at the 4-position, this electron-withdrawing group will further deactivate the pyridine ring towards electrophilic attack.

Conversely, the presence of a bromo group on the ring can influence the subsequent side-chain bromination. While the primary directing factor for the Wohl-Ziegler reaction is the stability of the benzylic radical, electronic effects from ring substituents can have a secondary influence on the reactivity of the benzylic C-H bonds.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the synthesis of this compound, two key types of intermediates are of interest: the Wheland intermediate in electrophilic bromination and the benzylic radical in side-chain bromination.

Wheland Intermediate (Sigma Complex):

The Wheland intermediate is a carbocation and is typically short-lived. Its direct observation is challenging but can be achieved under specific conditions, such as at very low temperatures. Spectroscopic techniques are invaluable for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can sometimes be used to observe the signals of the sp³-hybridized carbon atom in the ring and the shifting of proton signals due to the positive charge.

Mass Spectrometry: While not directly observing the intermediate in solution, mass spectrometry can provide evidence for its existence through the analysis of reaction products and fragmentation patterns.

For the bromination of 2-methylquinoline, the Wheland intermediate would have a positive charge delocalized across the ring system. The specific shifts in ¹H and ¹³C NMR spectra would be indicative of the charge distribution.

Benzylic Radical Intermediate:

The benzylic radical formed during the Wohl-Ziegler bromination is also a transient species.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is the most direct technique for detecting and characterizing radical species. The g-factor and hyperfine coupling constants obtained from an EPR spectrum can provide detailed information about the electronic structure of the radical and the delocalization of the unpaired electron. For the 2-(bromomethyl)quinolinyl radical, EPR would reveal the extent of interaction of the unpaired electron with the nitrogen atom and the protons on the quinoline ring.

Chemical Trapping: The radical intermediate can be "trapped" by reacting it with a spin trap molecule to form a more stable radical adduct that can be more easily studied by EPR.

The characterization of these intermediates provides direct evidence for the proposed reaction mechanisms and allows for a more detailed understanding of the reaction pathway.

Computational and Theoretical Studies (e.g., DFT) on Quinoline Functionalization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, predicting regioselectivity, and understanding the electronic properties of molecules involved in the synthesis of quinoline derivatives.

Predicting Regioselectivity:

DFT calculations can be used to determine the relative stabilities of the possible Wheland intermediates formed during the electrophilic bromination of 2-methylquinoline. By calculating the energies of the intermediates resulting from attack at different positions on the quinoline ring, the most likely site of substitution can be predicted. These calculations often correlate well with experimental observations that favor substitution at the 5- and 8-positions.

Furthermore, DFT can model the transition states of the reaction, providing insights into the activation energies for different reaction pathways. A lower activation energy for attack at a particular position indicates a kinetically favored product.

Analyzing Electronic Properties:

DFT calculations can provide valuable information about the electronic structure of 2-methylquinoline and its brominated derivatives. Key parameters that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the nucleophilic and electrophilic sites of a molecule, respectively. For electrophilic attack, the reaction is expected to occur at the position with the highest HOMO density.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution and orbital interactions within the molecule.

Investigating Reaction Mechanisms:

DFT can be used to model the entire reaction pathway for both the electrophilic bromination of the quinoline ring and the radical bromination of the methyl side chain. This includes calculating the geometries and energies of reactants, transition states, intermediates, and products. Such studies can elucidate the detailed step-by-step mechanism and provide a deeper understanding of the factors controlling the reaction. For the Wohl-Ziegler reaction, DFT can be used to calculate the bond dissociation energy of the benzylic C-H bond, providing a quantitative measure of its susceptibility to radical abstraction.

Below is a table summarizing some key parameters that can be obtained from DFT calculations and their relevance to understanding the reactivity of 2-methylquinoline.

Calculated ParameterRelevance to Reactivity
HOMO Energy Indicates the electron-donating ability of the molecule (nucleophilicity). A higher HOMO energy suggests greater reactivity towards electrophiles.
LUMO Energy Indicates the electron-accepting ability of the molecule (electrophilicity). A lower LUMO energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap A smaller energy gap generally corresponds to higher reactivity.
Mulliken Atomic Charges Provides an estimation of the partial charge on each atom, helping to identify nucleophilic and electrophilic centers.
Fukui Functions Predicts the local reactivity of different sites within a molecule towards nucleophilic, electrophilic, and radical attack.

These computational approaches, in conjunction with experimental studies, provide a powerful and comprehensive framework for investigating the mechanistic details of the synthesis of this compound.

Chemical Reactivity and Transformation of 4 Bromo 2 Bromomethyl Quinoline

Reactivity Profile of the Bromomethyl Group (–CH2Br)

The bromomethyl group at the C-2 position of the quinoline (B57606) ring behaves as a typical benzylic halide, exhibiting high reactivity towards nucleophiles.

Nucleophilic Substitution Reactions at the Bromomethyl Position

The primary mode of reaction for the bromomethyl group is nucleophilic substitution. A wide array of nucleophiles can displace the bromide ion, leading to the formation of diverse derivatives. For instance, the reaction with amines, thiols, and alcohols provides a straightforward route to the corresponding amino, thioether, and ether-linked quinolines. These reactions typically proceed under mild conditions, reflecting the enhanced reactivity of the benzylic position.

The susceptibility of the C-2 bromomethyl group to nucleophilic attack allows for the introduction of various functional groups. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules.

Formation of Quaternary Salts and Organometallic Derivatives

The reaction of 4-bromo-2-(bromomethyl)quinoline with tertiary amines or phosphines readily affords the corresponding quaternary ammonium (B1175870) or phosphonium (B103445) salts. nih.gov These salts are valuable as phase-transfer catalysts and as precursors for ylides in Wittig-type reactions. The formation of these salts underscores the electrophilic nature of the carbon atom in the bromomethyl group.

Furthermore, the bromomethyl group can be converted into organometallic reagents. For example, reaction with magnesium metal would yield a Grignard reagent, although the presence of the C-4 bromo substituent complicates this transformation. More selective methods, such as lithium-halogen exchange, can also be employed to generate the corresponding organolithium species. These organometallic derivatives are powerful nucleophiles in their own right, enabling the formation of new carbon-carbon bonds.

Reactivity of the Bromo Substituent on the Quinoline Ring at C-4

The bromine atom at the C-4 position of the quinoline ring is significantly less reactive towards classical nucleophilic substitution than its counterpart in the bromomethyl group. However, it readily participates in a variety of transition metal-catalyzed and metal-mediated reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Suzuki-Miyaura)

The C-4 bromo substituent is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Negishi coupling , which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a highly effective method for functionalizing the C-4 position. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction is known for its high functional group tolerance and has been widely applied in the synthesis of complex molecules. numberanalytics.com For example, reacting this compound with an arylzinc reagent would yield a 4-aryl-2-(bromomethyl)quinoline derivative.

Similarly, the Suzuki-Miyaura coupling offers another versatile method for C-C bond formation at the C-4 position. youtube.comlibretexts.orgclockss.orgmdpi.com This reaction typically employs a palladium catalyst to couple the bromoquinoline with an organoboron compound, such as a boronic acid or ester. youtube.comlibretexts.orgclockss.org The Suzuki-Miyaura reaction is renowned for its mild reaction conditions and the low toxicity of the boron-containing reagents. libretexts.org

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalystProductReference
NegishiOrganozinc CompoundPalladium or NickelC-C Coupled Product wikipedia.orgnumberanalytics.com
Suzuki-MiyauraOrganoboron CompoundPalladiumC-C Coupled Product youtube.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoline Cores

While the C-4 bromine is generally unreactive towards simple nucleophilic substitution, it can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.org The SNAr mechanism is favored when the aromatic ring is activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.org In the case of this compound, the nitrogen atom in the quinoline ring acts as an electron-withdrawing group, facilitating nucleophilic attack at the C-4 position. This allows for the displacement of the bromide by strong nucleophiles, such as alkoxides or amides, often requiring elevated temperatures. mdpi.commdpi.com

Regioselective Metalation (e.g., Lithiation, Magnesiation) and Quenching Reactions

The C-4 bromine atom can be selectively exchanged for a metal, such as lithium or magnesium, to generate a nucleophilic center at that position. This is a powerful strategy for introducing a wide range of electrophiles.

Regioselective lithiation can be achieved through bromine-lithium exchange, typically using an organolithium reagent like n-butyllithium at low temperatures. researchgate.netcardiff.ac.uk This method is often highly regioselective, targeting the C-4 position. The resulting 4-lithioquinoline derivative can then be quenched with various electrophiles to introduce new functional groups.

Regioselective magnesiation can be accomplished via bromine-magnesium exchange using Grignard reagents or other magnesium-based reagents. acs.orgnih.govresearchgate.netnih.gov The use of reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) has been shown to be effective for the selective magnesiation of bromoquinolines. acs.org These magnesiated intermediates can then participate in a variety of subsequent reactions, including cross-coupling and additions to carbonyls. acs.orgnih.gov

Differential Reactivity and Chemo-selectivity Considerations for Dual Bromine Functionalities

The synthetic utility of this compound is significantly enhanced by the presence of two chemically distinct bromine atoms. The differential reactivity of the aryl bromide at the C-4 position and the benzylic bromide of the 2-(bromomethyl) group allows for selective functionalization, making this compound a versatile building block in organic synthesis. This chemo-selectivity is governed by the inherent electronic and steric differences between the two C-Br bonds.

The bromine atom attached to the quinoline ring at the C-4 position exhibits the characteristic reactivity of an aryl halide. The C(sp²)-Br bond is relatively strong and less susceptible to nucleophilic attack due to the partial double bond character arising from resonance with the aromatic system. Consequently, the substitution of this bromine atom typically requires harsh reaction conditions or the use of transition-metal catalysts, such as in Suzuki or Buchwald-Hartwig cross-coupling reactions.

In stark contrast, the bromine atom of the 2-(bromomethyl) group is a benzylic halide. The C(sp³)-Br bond at the benzylic position is considerably weaker and more reactive towards nucleophilic substitution. gla.ac.uk This enhanced reactivity is attributed to the ability of the adjacent quinoline ring to stabilize the transition state and any potential carbocation intermediate through resonance. gla.ac.uk Both SN1 and SN2 reaction pathways are facilitated at the benzylic position. gla.ac.uk

This disparity in reactivity allows for the selective transformation of the 2-(bromomethyl) group while leaving the C-4 bromo substituent intact. A wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, can readily displace the benzylic bromide under relatively mild conditions. For instance, the reaction of a structurally similar compound, 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one, with n-hexylamine proceeds selectively at the bromomethyl group, demonstrating the feasibility of such transformations. chdu.edu.ua This selective functionalization is a key strategy in the synthesis of more complex quinoline derivatives.

The following table summarizes the expected chemo-selective reactions of this compound with various nucleophiles, highlighting the preferential reaction at the benzylic position.

Table 1: Predicted Chemo-selective Reactions of this compound

Nucleophile Reagent Expected Product Reaction Type
Amine R-NH₂ 4-Bromo-2-(aminomethyl)quinoline Nucleophilic Substitution (SN)
Alcohol R-OH 4-Bromo-2-(alkoxymethyl)quinoline Nucleophilic Substitution (SN)
Thiol R-SH 4-Bromo-2-(thiomethyl)quinoline Nucleophilic Substitution (SN)
Cyanide NaCN 4-Bromo-2-(cyanomethyl)quinoline Nucleophilic Substitution (SN)

Subsequent modification of the C-4 bromo group can be achieved using organometallic cross-coupling reactions. This stepwise functionalization provides a powerful tool for the synthesis of disubstituted quinolines with diverse functionalities at the C-2 and C-4 positions.

Derivatization Strategies Employing 4 Bromo 2 Bromomethyl Quinoline

Synthesis of Multifunctionalized Quinoline (B57606) Derivatives

The presence of two distinct bromo-functional groups in 4-bromo-2-(bromomethyl)quinoline allows for the stepwise introduction of different substituents, leading to multifunctionalized quinoline derivatives. A key strategy involves leveraging the differential reactivity of the benzylic bromide (bromomethyl group) and the aryl bromide. The bromomethyl group is highly susceptible to nucleophilic substitution, while the C4-bromo group is more amenable to palladium-catalyzed cross-coupling reactions.

One notable example, although starting from a closely related substrate, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, showcases a one-pot synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates. rsc.org This method employs a successive Arbuzov/Horner–Wadsworth–Emmons (HWE) reaction. rsc.org The initial step is the reaction with triethyl phosphite, which preferentially reacts with the more reactive halomethyl group to form a phosphonate (B1237965) intermediate. This is followed by an in-situ HWE olefination with an aldehyde in the presence of a base to yield the styryl group. rsc.org This process can be repeated to functionalize both positions, demonstrating a powerful approach to creating highly conjugated quinoline systems. rsc.org

The synthesis of multifunctional quinolines often relies on a programmed sequence of reactions. For instance, the bromomethyl group can first be converted to a different functional group via nucleophilic substitution. Subsequently, the C4-bromo group can be subjected to a cross-coupling reaction to introduce an aryl or other substituent. This sequential approach provides excellent control over the final structure of the multifunctionalized quinoline derivative.

Introduction of Diverse Functional Groups (e.g., Alkyl, Aryl, Heteroaryl, Amino, Cyano, Methoxy)

The dual reactivity of this compound serves as a gateway for the introduction of a wide variety of functional groups.

The bromomethyl group is an excellent electrophile for SN2 reactions. It readily reacts with a range of nucleophiles to introduce diverse functionalities. For example, reaction with amines, such as morpholine, can introduce amino groups. rsc.org Similarly, alkoxides like sodium methoxide (B1231860) can be used to install methoxy (B1213986) groups, and cyanides can introduce the cyano functionality. researchgate.net The reaction with phosphites, as in the Arbuzov reaction, leads to the formation of phosphonates, which are valuable intermediates for olefination reactions to form alkenes. rsc.org

The 4-bromo group on the quinoline ring is less reactive towards nucleophilic substitution but is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds.

Aryl and Heteroaryl Groups: The Suzuki cross-coupling reaction, which pairs the aryl bromide with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base, is a powerful method for introducing these substituents at the C4-position. nih.govbeilstein-journals.org This reaction is highly versatile and tolerates a wide range of functional groups on the coupling partners.

Alkyl Groups: While less common for the C4-position via Suzuki coupling, other cross-coupling reactions can be employed to introduce alkyl groups.

Alkynyl Groups: The Sonogashira coupling, which uses a palladium catalyst and a copper co-catalyst to couple the aryl bromide with a terminal alkyne, can be used to install alkynyl moieties. beilstein-journals.org

The following table summarizes the introduction of various functional groups onto the quinoline core, starting from a bromo-substituted quinoline.

Functional GroupReagent/Reaction TypePosition of IntroductionReference
StyrylHorner-Wadsworth-EmmonsC2 (from bromomethyl) rsc.org
AminoNucleophilic SubstitutionC2 (from bromomethyl) rsc.org
MethoxyNucleophilic SubstitutionC2 (from bromomethyl) researchgate.net
CyanoNucleophilic SubstitutionC2 (from bromomethyl) researchgate.net
PhenylSuzuki CouplingC4 beilstein-journals.org
ThiophenylSuzuki CouplingC4 nih.gov
AlkynylSonogashira CouplingC4 beilstein-journals.org

Intramolecular Cyclization Reactions Involving the Bromomethyl Moiety

The bromomethyl group in this compound and its derivatives is a key participant in intramolecular cyclization reactions, leading to the formation of fused polycyclic systems. These reactions often involve the initial substitution of the C4-bromo group with a nucleophilic species, which then reacts with the adjacent bromomethyl group to close a ring.

While direct examples starting from this compound are not extensively documented in the provided search results, the principles of such cyclizations are well-established in quinoline chemistry. nih.govnih.gov For instance, if the C4-bromo group is replaced by a hydroxyl or amino group through a suitable reaction, the resulting intermediate would be primed for an intramolecular SN2 reaction. The nucleophilic oxygen or nitrogen at the C4-position can attack the electrophilic carbon of the bromomethyl group at C2, leading to the formation of a five-membered dihydrofuropyridine or dihydropyrrolopyridine ring system fused to the quinoline core.

The proposed cyclization pathway is depicted below:

Nucleophilic Substitution at C4: A nucleophile (e.g., hydroxide, amine) displaces the bromide at the C4 position.

Intramolecular Cyclization: The newly introduced nucleophile at C4 attacks the bromomethyl group at C2, forming a new heterocyclic ring.

The feasibility and outcome of such cyclizations depend on factors like the nature of the nucleophile, reaction conditions, and the inherent strain of the resulting ring system. The formation of five- and six-membered rings is generally favored in these types of reactions.

Construction of Complex Molecular Architectures via Tandem or Cascade Reactions

Tandem or cascade reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. This compound is a suitable substrate for such reaction sequences due to its bifunctional nature.

A prime example is the one-pot synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates from a related bis(halomethyl)quinoline. rsc.org This process involves a tandem Arbuzov reaction followed by a Horner-Wadsworth-Emmons olefination. rsc.org This sequence efficiently constructs two new carbon-carbon double bonds and incorporates two aryl moieties in a single pot, showcasing the utility of this approach for building complex, conjugated systems. rsc.org

Advanced Synthetic Applications of 4 Bromo 2 Bromomethyl Quinoline As a Building Block

Construction of Fused Heterocyclic Systems (e.g., Furoquinolines, Pyrroloquinolines)

The strategic placement of two reactive bromine atoms in 4-Bromo-2-(bromomethyl)quinoline makes it an ideal starting material for the synthesis of fused heterocyclic systems. The highly reactive bromomethyl group at the C2 position can readily undergo intramolecular cyclization with a nucleophile strategically placed at the C3 position, leading to the formation of a new five-membered ring fused to the quinoline (B57606) core.

While direct examples starting from this compound are not extensively documented, the synthetic strategy is well-established. For instance, the synthesis of furo[3,2-c]quinolines has been achieved through the electrophilic intramolecular heterocyclization of a precursor containing a 2-bromomethyl-quinoline moiety. researchgate.net This general principle can be applied to synthesize furoquinolines and pyrroloquinolines.

Synthetic Strategy for Fused Systems:

Introduction of a Nucleophile: The synthesis would begin with the introduction of a hydroxyl (-OH) or an amino (-NHR) group at the C3 position of the quinoline ring, adjacent to the bromomethyl group.

Intramolecular Cyclization: Treatment of this intermediate with a base would facilitate an intramolecular nucleophilic substitution, where the hydroxyl or amino group attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming the fused furan (furoquinoline) or pyrrole (pyrroloquinoline) ring.

Further Diversification: The bromine atom at the C4 position remains intact throughout this process, serving as a valuable handle for subsequent functionalization, such as cross-coupling reactions, to introduce further molecular diversity. researchgate.net

This approach allows for the controlled construction of complex, polycyclic aromatic systems which are of significant interest in medicinal chemistry. nih.govbeilstein-archives.orgnih.govfrontiersin.org

Precursor for Quinoline-Based Compounds with Diverse Structural Motifs

The distinct reactivity of the two bromine substituents in this compound is the cornerstone of its utility as a versatile precursor. The bromomethyl group (-CH₂Br) is analogous to a benzylic bromide and is highly susceptible to nucleophilic substitution (Sₙ2) reactions. In contrast, the bromine atom attached directly to the aromatic quinoline ring at the C4 position is relatively unreactive towards nucleophiles but is ideal for transition metal-catalyzed cross-coupling reactions. researchgate.net This differential reactivity enables chemists to perform selective and sequential modifications.

Selective Functionalization:

At the 2-(bromomethyl) position: A wide variety of nucleophiles can be used to displace the bromide, introducing diverse functional groups. This includes reactions with alcohols (to form ethers), amines (to form secondary or tertiary amines), thiols (to form thioethers), and carbanions. rsc.org

At the 4-bromo position: Following modification of the bromomethyl group, the C4-bromo substituent can be targeted using powerful carbon-carbon bond-forming reactions, such as the Suzuki, Sonogashira, Heck, or Stille couplings. researchgate.netmdpi.com These palladium-catalyzed reactions allow for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups. fiveable.menobelprize.org

This two-step, selective functionalization strategy allows for the systematic construction of quinoline derivatives with a vast array of structural motifs, as illustrated in the table below.

Reaction Type Position Reagent Class Resulting Moiety
Nucleophilic SubstitutionC2-methylAlcohols (ROH), Amines (R₂NH), Thiols (RSH)Ethers (-CH₂OR), Amines (-CH₂NR₂), Thioethers (-CH₂SR)
Suzuki CouplingC4Aryl/heteroaryl boronic acids (Ar-B(OH)₂)Aryl/heteroaryl quinolines
Sonogashira CouplingC4Terminal alkynes (RC≡CH)Alkynyl quinolines
Heck CouplingC4Alkenes (R-CH=CH₂)Alkenyl quinolines

Facilitating the Development of Novel Chemical Libraries for Screening

The capacity for selective and diverse functionalization makes this compound an excellent scaffold for combinatorial chemistry. ualberta.ca By leveraging its orthogonal reactive sites, large libraries of novel quinoline-based compounds can be rapidly synthesized for high-throughput screening in drug discovery and materials science. nih.gov

The process involves a divergent synthetic approach:

Core Reaction: A large batch of this compound is reacted with a set of diverse nucleophiles (Library A: e.g., 50 different amines) to create a collection of 4-bromo-2-(aminomethyl)quinoline intermediates.

Parallel Coupling: Each of these intermediates is then distributed into a separate reaction vessel and subjected to a palladium-catalyzed cross-coupling reaction using a second library of reagents (Library B: e.g., 50 different boronic acids).

This combinatorial approach allows for the exponential generation of a vast chemical library (e.g., 50 x 50 = 2,500 unique compounds) from a single, versatile starting material. The resulting libraries, featuring diverse substituents at both the C2-methyl and C4 positions, provide a rich source of molecular diversity for screening against various biological targets to identify new lead compounds. nih.govresearchgate.net The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, known to interact with numerous biological targets, making such libraries particularly valuable. nih.govnih.gov

Strategic Importance in Rational Design and Synthesis of Advanced Chemical Structures

In modern drug development, rational design strategies are employed to create molecules with optimized properties for specific biological targets. nih.gov this compound serves as a strategically important building block in this paradigm. Its predictable and selective reactivity allows chemists to translate a molecular design into a synthetic reality with precision.

The strategic importance of this building block is multifaceted:

Vectorial Control: It allows for the controlled, directional elaboration of the quinoline scaffold. A substituent designed to interact with a specific pocket of a protein can be installed at the C4 position via a cross-coupling reaction, while another group designed to enhance solubility or modulate pharmacokinetic properties can be appended to the C2-methyl position.

Scaffold Rigidity: The rigid quinoline core provides a well-defined orientation for the appended functional groups, which is crucial for effective and selective interaction with biological macromolecules.

Access to Complex Architectures: As a bifunctional linker, it can be used to tether the quinoline core to other complex molecules or to create macrocyclic structures.

By providing a reliable and versatile platform for executing complex synthetic plans, this compound empowers the rational design and synthesis of advanced chemical structures with tailored biological activities and physicochemical properties, accelerating the development of next-generation therapeutics and functional materials. rsc.orgfrontiersin.org

Conclusion and Future Research Directions

Recapitulation of Key Synthetic Advancements and Methodological Innovations

The synthesis of the quinoline (B57606) core is a well-established field, with numerous named reactions providing access to a diverse range of derivatives. nih.govnih.gov Classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses remain relevant for constructing the fundamental quinoline ring system. nih.govnih.govresearchgate.net These methods often involve the reaction of anilines with various carbonyl compounds or other precursors. researchgate.netnih.gov

More contemporary approaches have focused on improving efficiency, yields, and functional group tolerance. Transition-metal catalyzed reactions, for instance, have emerged as powerful tools for quinoline synthesis. ias.ac.in Additionally, the development of one-pot and multicomponent reactions has streamlined synthetic pathways, offering atom economy and access to complex quinoline structures in a single step. rsc.org

The introduction of the bromo and bromomethyl substituents onto the quinoline scaffold presents specific synthetic challenges. Bromination of the quinoline ring can be achieved using reagents like N-bromosuccinimide (NBS), often leading to polybrominated products depending on the reaction conditions and the directing effects of existing substituents. nih.gov The synthesis of 4-bromoquinolines, in particular, has been achieved through methods like the TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides. researchgate.net The bromination of a pre-existing methyl group at the 2-position, a common route to the bromomethyl functionality, typically involves radical bromination using NBS and a radical initiator.

Identified Challenges and Future Opportunities in 4-Bromo-2-(bromomethyl)quinoline Chemistry

Despite the synthetic advancements, several challenges persist in the chemistry of this compound.

Regioselectivity: Controlling the position of bromination on the quinoline ring can be difficult, often resulting in mixtures of isomers that require tedious separation. researchgate.netresearchgate.net Future research should focus on developing more regioselective bromination methods, perhaps through the use of specific catalysts or directing groups.

Stability: The bromomethyl group is a reactive moiety, susceptible to nucleophilic substitution and elimination reactions. This can complicate purification and storage of the compound. Strategies to enhance stability, such as the in-situ generation and use of this compound, could be beneficial.

Scalability: Many of the reported synthetic methods are performed on a small scale. Developing robust and scalable syntheses is crucial for the industrial and medicinal applications of its derivatives.

These challenges also present significant opportunities. The dual reactivity of the bromo and bromomethyl groups allows for sequential and site-selective functionalization. This opens the door to creating diverse libraries of quinoline derivatives for high-throughput screening in drug discovery and materials science. researchgate.net The development of orthogonal protection-deprotection strategies for the two bromine atoms would be a significant step forward.

Prospects for Green Chemistry Approaches and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly important in chemical synthesis. ijpsjournal.comacs.org Future research on this compound should prioritize the development of more environmentally benign synthetic methods.

Key areas for improvement include:

Catalysis: The use of non-toxic and recyclable catalysts, such as nanocatalysts or biocatalysts, can reduce waste and improve the environmental footprint of the synthesis. nih.govacs.org

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a critical goal. acs.org Solvent-free reaction conditions should also be explored. acs.org

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses can often reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov

Atom Economy: Multicomponent reactions that incorporate most of the atoms from the starting materials into the final product are highly desirable. rsc.org

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can become more sustainable and economically viable.

Hypothetical Future Reactivity Studies and Unexplored Synthetic Transformations

The unique structure of this compound suggests several avenues for novel reactivity studies and synthetic transformations that remain largely unexplored.

Dual Nucleophilic Substitution: A systematic study of the sequential or simultaneous reaction of the two electrophilic centers (the C-4 bromo and the bromomethyl group) with a variety of dinucleophiles could lead to the formation of novel polycyclic and macrocyclic quinoline-containing systems.

Palladium-Catalyzed Cross-Coupling Reactions: While the C-4 bromo group is amenable to standard cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the development of chemoselective couplings that differentiate between the C-4 bromo and the bromomethyl group would be a significant advancement. This could be achieved by carefully tuning the catalyst, ligands, and reaction conditions.

Radical Chemistry: The bromomethyl group can serve as a precursor for radical generation. Investigating the intramolecular and intermolecular radical cyclizations and additions initiated from this position could lead to the synthesis of complex fused quinoline systems.

Photoredox Catalysis: The application of photoredox catalysis to activate either the C-Br bond or the C-H bonds of the quinoline ring in the presence of the bromomethyl group could unlock new and previously inaccessible synthetic transformations.

Organometallic Chemistry: The formation of an organometallic reagent, such as a Grignard or organolithium species, at the C-4 position in the presence of the reactive bromomethyl group would be challenging but could provide a powerful intermediate for further functionalization. This would likely require low-temperature conditions and careful choice of reagents.

By pursuing these hypothetical research directions, the synthetic utility of this compound can be significantly expanded, leading to the discovery of new molecules with potentially valuable biological and material properties.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2-(bromomethyl)quinoline, and how do reaction conditions influence yields?

Methodological Answer: A widely used method involves TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides. For example, substituting the aryl group at position 2 (e.g., p-tolyl, m-tolyl) yields derivatives with >75% efficiency under optimized conditions (petroleum ether/ethyl acetate eluent, silica gel chromatography) . Key parameters:

  • Reaction time : 1–2 hours under microwave irradiation.
  • Catalyst : Bi(OTf)₃ (5 mol%) for Lewis acid-mediated cyclization .
  • Yields : Vary with substituents (e.g., 91% for 4-Bromo-2-(p-tolyl)quinoline vs. 75% for 4-Bromo-2-(4-fluorophenyl)quinoline) .

Q. How is this compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR data confirm regioselectivity. For 4-Bromo-2-(p-tolyl)quinoline, aromatic protons appear at δ 7.23–8.11 ppm, with a methyl singlet at δ 2.34 ppm .
  • X-ray Crystallography : Screw-boat conformations in dihydroquinoline derivatives (e.g., puckering parameters: QT = 0.339 Å, θ = 129.2°) reveal non-planar ring systems .
  • HRMS : Accurate mass analysis (e.g., m/z 298.0229 for [M+H]<sup>+</sup>) validates molecular formulas .

Advanced Research Questions

Q. What challenges arise in analyzing crystallographic data for brominated quinolines, and how are they resolved?

Methodological Answer:

  • Disorder in Bromine Atoms : High thermal motion of bromine can cause refinement issues. Strategies include:
    • Using SHELXL for anisotropic displacement parameter refinement .
    • Incorporating hydrogen-bonding networks (e.g., N–H⋯O interactions in dihydroquinolines) to stabilize lattice packing .
  • π-π Stacking : Observed in 8-Bromo-2-methylquinoline (centroid distance: 3.76 Å), influencing supramolecular assembly .

Q. How do contradictory yield data in synthetic methods inform reaction optimization?

Methodological Answer: Discrepancies in yields (e.g., 91% for aryl-substituted vs. 40% for alkyl-substituted derivatives ) highlight:

  • Steric Effects : Bulky substituents (e.g., 1-methylcyclohexyl) hinder cyclization, requiring excess reagents (3.0 equiv alkene, 2.0 equiv BF₃·Et₂O) .
  • Catalyst Selection : Fe(acac)₃ in THF/MeOH (4:1) under heating (60°C) improves radical-mediated pathways for alkylated derivatives .

Q. What strategies enable functionalization of the bromomethyl group for SAR studies?

Methodological Answer:

  • Nucleophilic Substitution : React with amines (e.g., diethanolamine) in acetonitrile to install functional groups (e.g., aminoethanol) for fluorescent probes .
  • Radical Coupling : Iron-catalyzed reactions with alkenes (e.g., 1-methylcyclohexene) yield alkylated derivatives via C–C bond formation .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd catalysis) for biarylquinoline libraries .

Q. How can eco-friendly synthesis of this compound derivatives be achieved?

Methodological Answer:

  • Solvent Reduction : Use water or ethanol as green solvents for cyclization (e.g., microwave-assisted protocols) .
  • Catalyst Recycling : Bi(OTf)₃ can be reused up to 3 cycles without significant yield loss .
  • Waste Minimization : Replace column chromatography with preparative TLC for small-scale reactions .

Q. What analytical methods resolve ambiguities in regioselectivity during bromomethylation?

Methodological Answer:

  • NOESY NMR : Correlates spatial proximity of protons (e.g., bromomethyl CH₂ to quinoline H-3) .
  • DFT Calculations : Predict thermodynamic favorability of bromination at position 2 vs. 4 using Gaussian09 .
  • Isotopic Labeling : ¹³C-labeled precursors track bromine migration in radical pathways .

Q. How does the bromomethyl group influence biological activity in quinoline derivatives?

Methodological Answer:

  • Anticancer SAR : Bromomethyl groups enhance lipophilicity, improving blood-brain barrier penetration in Alzheimer’s drug candidates (e.g., 2-arylethenylquinolines) .
  • Antimicrobial Activity : Derivatives with substituted bromomethyl groups show MIC values <1 µM against S. aureus due to enhanced membrane disruption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.